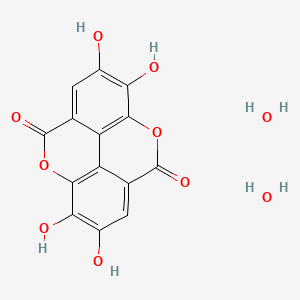
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cell receptors, which play a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Aplicaciones Científicas De Investigación
Sensing Technologies
Research has explored derivatives of benzamide for their potential in sensing applications. For instance, a study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their solid-state properties and hydrogen bonding interactions. One derivative, in particular, showed a significant color transition from colorless to achromatic black in response to fluoride anions, demonstrating potential for naked-eye detection of fluoride in solution. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in environmental monitoring and safety (E. A. Younes et al., 2020).
Supramolecular Gelators
Another area of application involves the synthesis and investigation of benzamide derivatives as supramolecular gelators. A study on N-(thiazol-2-yl)benzamide derivatives examined their gelation behavior towards ethanol/water and methanol/water mixtures. The research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior, demonstrating the potential of benzamide derivatives in creating stable gels for various industrial and pharmaceutical applications (P. Yadav & Amar Ballabh, 2020).
Polymer Science
In polymer science, derivatives of benzamide have been utilized in the synthesis of novel polyimides, showcasing the versatility of benzamide-based compounds. The synthesis of soluble polyimides from diamine derivatives and aromatic tetracarboxylic dianhydrides, including benzamide-based monomers, highlights the application of these compounds in developing new materials with desirable thermal stability and solubility properties (Y. Imai, N. Maldar, & M. Kakimoto, 1984).
Catalytic Applications
Benzamide derivatives have also been investigated for their catalytic activities. For example, the study on rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation demonstrates the potential of benzamide-based compounds in facilitating the formation of complex organic structures. This research opens pathways for the development of new catalytic methods in organic synthesis, providing efficient routes to valuable chemical products (T. Hyster & T. Rovis, 2010).
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-10(2)22(19,20)13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-21-15/h3-8,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCSJOJSFMAGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)


![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)
![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide](/img/structure/B2655510.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone](/img/structure/B2655515.png)



